(2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
Overview
Description
(2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C17H33NO5Si and its molecular weight is 359.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Intermediate Compounds
One significant application of this compound involves its use in the stereoselective synthesis of key intermediates. For instance, it has been employed in the synthesis of optically active methylene lactone, a critical intermediate for producing 1,2-oxidized furofuran lignan from L-glutamic acid (Yamauchi, Yamamoto, & Kinoshita, 1999). Similarly, it is used in the synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, showcasing its versatility in solution-phase synthesis (Svete, Grošelj, Baškovč, Dahmann, & Stanovnik, 2010).
Structural Analysis and Molecular Docking
This compound also plays a role in the structural analysis and molecular docking studies of various molecules. For example, its derivatives have been used in investigating the absolute structure of chiral pyrrolidine derivatives, contributing to the understanding of molecular arrangements and interactions (Wang & Englert, 2019). Additionally, enantiopure pyrrolidine derivatives of this compound have been synthesized and analyzed for potential antithrombin activity through molecular docking studies (Ayan, Dogan, Ivantcova, Datsuk, Shulga, Chupakhin, Zabolotnev, & Kudryavtsev, 2013).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVOGGJKRMIOF-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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